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molecular formula C6H6F2N2O B2469247 2-Pyrimidineethanol, beta,beta-difluoro- CAS No. 950768-93-1

2-Pyrimidineethanol, beta,beta-difluoro-

Cat. No. B2469247
M. Wt: 160.124
InChI Key: KEIHKFAVAKYWJA-UHFFFAOYSA-N
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Patent
US07829584B2

Procedure details

A solution of difluoro-pyrimidin-2-yl-acetic acid ethyl ester (1.75 g, 8.65 mmol), as prepared in the previous step (and containing undissolved green precipitate), in anhydrous absolute EtOH (18 mL) was stirred at 0° C. for 5 min, and was then treated with solid NaBH4 (655 mg, 17.3 mmol) in one slow steady portion at 0° C. Bubbles immediately formed, and the solution turned light amber. Stirring continued at 0° C. for 2 h, and the reaction was then quenched with half-saturated NH4Cl (40 mL) and extracted with EtOAc (2×15 mL). The organic phases were combined, washed with saturated NaCl (1×10 mL), dried (Na2SO4), and concentrated to give the title compound as a yellow oil (696 mg, 50%).
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
655 mg
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]([F:13])([F:12])[C:6]1[N:11]=[CH:10][CH:9]=[CH:8][N:7]=1)C.[BH4-].[Na+]>CCO>[F:13][C:5]([F:12])([C:6]1[N:7]=[CH:8][CH:9]=[CH:10][N:11]=1)[CH2:4][OH:3] |f:1.2|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
C(C)OC(C(C1=NC=CC=N1)(F)F)=O
Name
Quantity
18 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
655 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Bubbles immediately formed
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
continued at 0° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction was then quenched with half-saturated NH4Cl (40 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×15 mL)
WASH
Type
WASH
Details
washed with saturated NaCl (1×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC(CO)(C1=NC=CC=N1)F
Measurements
Type Value Analysis
AMOUNT: MASS 696 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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